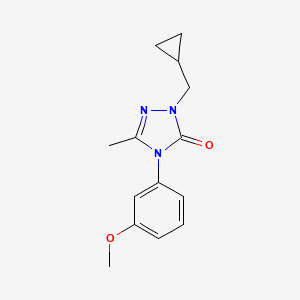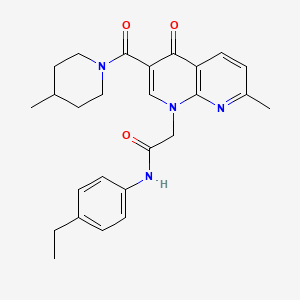
(4-(Hexylcarbamoyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(Hexylcarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H20BNO3 and a molecular weight of 249.12 . It is intended for research use only and not for human or veterinary use.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, general methods for synthesizing boronic acids have been reported. For instance, one method involves the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Chemical Reactions Analysis
Boronic acids, such as “this compound”, are known to interact with diols and strong Lewis bases like fluoride or cyanide anions, which leads to their utility in various sensing applications .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C13H20BNO3) and molecular weight (249.12) . Further details about its physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Carbohydrate Recognition and Sensing
Research has highlighted the unique ability of boronic acids to complex with saccharides in neutral water, making them invaluable for the development of sensors and receptors for carbohydrate recognition. Notably, ortho-hydroxymethyl phenylboronic acids have been shown to exhibit superior complexing capabilities with hexopyranosides, primarily through their 4,6-diol, under physiologically relevant conditions. This property is particularly significant given that many cell-surface glycoconjugates present free 4,6-diols, paving the way for the use of these boronic acids in designing sensors that can selectively recognize cell-surface glycoconjugates, thereby broadening the scope of boronic acids in selective recognition and sensing applications (Dowlut & Hall, 2006).
Fluorescence Quenching and Sensing Applications
Boronic acid derivatives have been studied for their fluorescence quenching properties, offering valuable insights into the development of sensing technologies. A study on the fluorescence quenching of two boronic acid derivatives by aniline in alcohols revealed a negative deviation in the Stern–Volmer plots, suggesting the existence of different conformers of the solutes in the ground state. These findings contribute to understanding the complex interactions at play in fluorescence quenching and highlight the potential of boronic acid derivatives in developing fluorescence-based sensors and applications (Geethanjali et al., 2015).
Optical Modulation and Nanotechnology
Phenyl boronic acids have been integrated with polyethylene glycol-wrapped single-walled carbon nanotubes, demonstrating their potential in optical modulation. This integration affects the photoluminescence quantum yield in response to saccharide binding, indicating a direct link between the molecular structure of boronic acids and the optical properties of carbon nanotubes. Such advancements underscore the versatility of boronic acids in nanotechnology, especially in developing sensors and devices capable of selective saccharide recognition (Mu et al., 2012).
Gene Transfection Efficiency
Phenylboronic acid-modified polyethylenimine (PEI) has demonstrated significantly enhanced gene delivery efficiency compared to unmodified PEI. The incorporation of boronic acid groups improves the condensation ability to DNA and facilitates cell uptake due to interactions with ligands in cells. This research opens new avenues for the use of boronic acid-modified materials in gene therapy and drug delivery, showcasing the potential of boronic acids in biomedical applications (Peng et al., 2010).
Mecanismo De Acción
Target of Action
The primary target of (4-(Hexylcarbamoyl)phenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the palladium catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki-Miyaura reaction conditions are known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other functional groups and the specific conditions under which the reaction is carried out .
Propiedades
IUPAC Name |
[4-(hexylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-2-3-4-5-10-15-13(16)11-6-8-12(9-7-11)14(17)18/h6-9,17-18H,2-5,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDNMUSZDAHAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethoxybenzyl)-3-(8H-indeno[1,2-d]thiazol-2-yl)urea](/img/structure/B2992833.png)
![2-(4-Methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2992836.png)
![ethyl N-[2-(2-chloroanilino)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B2992838.png)
![2-Oxo-4-[3-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid](/img/structure/B2992840.png)


![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2992846.png)
![2-ethyl-1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-butanone](/img/structure/B2992847.png)

![3-[4-(2-Chlorophenyl)piperazino]-3-iminopropanenitrile](/img/structure/B2992849.png)
![1-(3-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2992850.png)
![2,4,7-Trimethyl-6-(2-pentoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2992853.png)
![ethyl (2E,4Z)-5-amino-5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2,4-dicyanopenta-2,4-dienoate](/img/structure/B2992854.png)
